(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . The crude product 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones were obtained, collected, and recrystallized from ethanol: benzene (1:3) .Scientific Research Applications
Synthesis and antimicrobial activity of new pyridine derivatives-I
- The study involves the synthesis of various pyridine derivatives and their subsequent evaluation for antimicrobial properties. Compounds demonstrated varying degrees of activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Imaging Applications in Parkinson's Disease
Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's Disease
- This research focuses on the synthesis of a PET agent for imaging the LRRK2 enzyme, crucial in the study of Parkinson's disease. The compound synthesized showed high radiochemical purity and significant potential for use in PET imaging (Wang, Gao, Xu, & Zheng, 2017).
Structural Characterization and Hydrogen Bonding
Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles
- The study offers a detailed analysis of the crystal structures, protonation sites, and intermolecular hydrogen bonding patterns of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. Such structural insights are essential for understanding the chemical and physical properties of these compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Opiate Activity Profile
(2,6-Methano-3-benzazocin-11 beta-yl)alkanones. 1. Alkylalkanones: a new series of N-methyl derivatives with novel opiate activity profiles
- This research presents the synthesis of a series of N-methyl derivatives, analyzing their opiate activity profiles. The study provides valuable information on the analgesic properties and potential medical applications of these compounds (Michne, Lewis, Michalec, Pierson, & Rosenberg, 1979).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents
- The study explores the synthesis and evaluation of novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives, examining their antimicrobial and anticancer activities. Several compounds exhibited higher anticancer activity compared to a reference drug, highlighting their potential in medical research and therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-ethoxypyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-10-9(4-3-5-13-10)11(15)14-6-8(12)7-14/h3-5,8H,2,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKPYWUCCVMHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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